2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide
Description
This compound belongs to the pyrimido[5,4-b]indole family, characterized by a fused pyrimidine-indole core. Key structural features include:
- A 4-nitrophenyl group at the 3-position of the pyrimidoindole ring.
- A thioacetamide linker (-S-CH2-C(=O)-) at the 2-position.
- An N-phenylacetamide moiety as the terminal substituent.
The thioether linkage may improve bioavailability by balancing lipophilicity and solubility .
Properties
IUPAC Name |
2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O4S/c30-20(25-15-6-2-1-3-7-15)14-34-24-27-21-18-8-4-5-9-19(18)26-22(21)23(31)28(24)16-10-12-17(13-11-16)29(32)33/h1-13,26H,14H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHVXMBITLZWSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogs and Substituent Variations
The following table compares key structural analogs, their substituents, and reported activities:
Key Observations:
- Electron-Withdrawing Groups (e.g., NO2, CF3O): The target compound’s 4-nitrophenyl group may enhance binding to polar receptor pockets compared to methyl or phenyl substituents .
- Acetamide Terminal Groups: N-phenyl in the target compound likely reduces steric hindrance vs.
- Thioether Linker: Common across analogs; critical for maintaining planar conformation and sulfur-mediated hydrogen bonding .
2.3 Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The 4-nitro group in the target compound likely increases LogP (~3.5) compared to methyl-substituted analogs (LogP ~2.8) but remains lower than the 4-CF3O derivative (LogP = 3.9) .
- Metabolic Stability: Nitro groups are prone to reduction in vivo, which may shorten half-life compared to CF3O or methylated analogs .
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